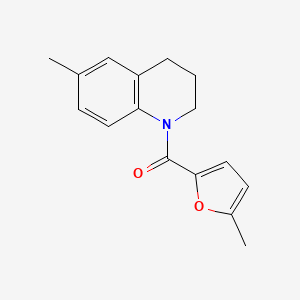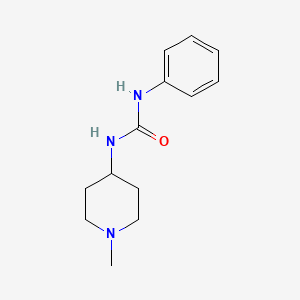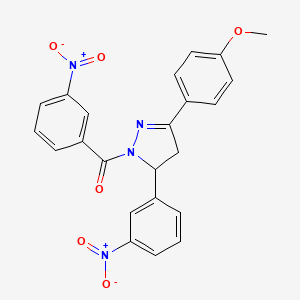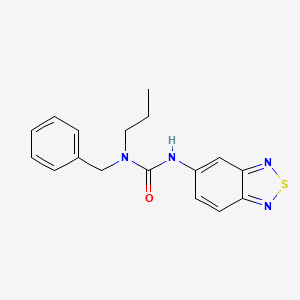![molecular formula C19H21ClN2O4 B5171240 N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)
N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a synthetic compound that belongs to the class of N-phenyl-N'-(2-phenylethyl) ethylenediamine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. The compound binds to the colchicine-binding site on tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, which is essential for metastasis. The compound also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion. Additionally, it has been shown to induce autophagy, a process that promotes the degradation of damaged cells and cellular components.
実験室実験の利点と制限
One of the major advantages of N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is its potent anticancer activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, the compound has some limitations in lab experiments, including its low solubility in water and its instability under certain conditions. These limitations require careful optimization of experimental conditions to ensure accurate and reproducible results.
将来の方向性
There are several future directions for research related to N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One direction is the development of new analogs with improved solubility and stability. Another direction is the investigation of the compound's potential as a combination therapy with other anticancer drugs. Additionally, further studies are needed to understand the compound's mechanism of action and its effects on normal cells and tissues. Finally, clinical trials are needed to evaluate the compound's safety and efficacy in humans.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of triethylamine. The resulting intermediate is then treated with ethylenediamine to yield the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity of the product.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. The compound works by inhibiting the growth and proliferation of cancer cells, inducing cell cycle arrest, and promoting apoptosis.
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-12-14(20)5-4-6-15(12)22-19(24)18(23)21-10-9-13-7-8-16(25-2)17(11-13)26-3/h4-8,11H,9-10H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCYFCOFKXRAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6872441 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)

![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)

![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![3-(2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate](/img/structure/B5171243.png)
